
1,3-Diiodotetrafluorobenzene
Descripción general
Descripción
1,3-Diiodotetrafluorobenzene is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . Its chemical formula is C6F4I2 .
Synthesis Analysis
The cocrystal formed by hexamethylbenzene (HMB) with 1,3-diiodotetrafluorobenzene (1,3-DITFB) was first synthesized and found to have an unexpected sandwiched-layer structure with alternating HMB layers and 1,3-DITFB layers .Molecular Structure Analysis
1,3-Diiodotetrafluorobenzene contains a total of 12 bonds; 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . In the cocrystal structure, the theoretically predicted π···π stacking interactions between HMB and the 1,3-DITFB molecules in the gas phase can be clearly seen .Chemical Reactions Analysis
The cocrystal formed by hexamethylbenzene (HMB) with 1,3-diiodotetrafluorobenzene (1,3-DITFB) was first synthesized and found to have an unexpected sandwiched-layer structure with alternating HMB layers and 1,3-DITFB layers .Aplicaciones Científicas De Investigación
Cocrystal Formation with Hexamethylbenzene
1,3-Diiodotetrafluorobenzene (1,3-DITFB) has been used to form a cocrystal with hexamethylbenzene (HMB). This cocrystal was found to have an unexpected sandwiched-layer structure with alternating HMB layers and 1,3-DITFB layers . The formation of this special structure was attributed to the special geometry of 1,3-DITFB .
Investigation of Noncovalent Interactions
The cocrystal formed by HMB and 1,3-DITFB has been used to investigate noncovalent interactions between these molecules. The theoretically predicted π···π stacking interactions between HMB and the 1,3-DITFB molecules in the gas phase can be clearly seen in the cocrystal structure .
Study of Halogen Bonds
In the cocrystal structure, 1,3-DITFB molecules form a 2D sheet structure via relatively weak C–I···F halogen bonds . This provides a platform for studying the properties and applications of halogen bonds.
Enhanced Luminescence of Single-Benzene Fluorescent Molecules
1,3-Diiodotetrafluorobenzene has been used in the preparation of cocrystals with single benzene X-type luminescent molecules, such as dimethyl 2,5-bisIJ(3-chloropropyl)amino)-terephthalate (DMCAT). These cocrystals have shown enhanced luminescence .
Investigation of Photophysical Property Changes
The cocrystals of DMCAT with 1,3-DITFB have been used to explore photophysical property changes and the driving force of molecular self-assembly .
Preparation of Phosphorescent Cocrystals
1,3-Diiodotetrafluorobenzene has been used as the halogen bonding donor during the preparation of phosphorescent cocrystals with polycyclic aromatic hydrocarbons . This application is particularly relevant in the field of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
Target of Action
The primary target of 1,3-Diiodotetrafluorobenzene is the formation of supramolecular assemblies . This compound acts as a halogen bond donor and interacts with various halogen-bonding acceptors .
Mode of Action
1,3-Diiodotetrafluorobenzene interacts with its targets through halogen bonding . This interaction leads to the formation of a variety of supramolecular architectures . The compound has the ability to co-crystallize with diverse halogen-bonding acceptors, leading to the formation of discrete assemblies, 1D infinite chains, and 2D/3D networks .
Biochemical Pathways
The biochemical pathways affected by 1,3-Diiodotetrafluorobenzene involve the formation of supramolecular structures . These structures are formed through the process of molecular recognition and supramolecular self-assembly between components, driven by non-covalent interactions .
Pharmacokinetics
Its ability to form co-crystals suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The action of 1,3-Diiodotetrafluorobenzene results in the formation of supramolecular assemblies . These assemblies can act as promising functional materials, such as fluorescence, phosphorescence, optical waveguide, laser, non-linear optics, dielectric, and magnetism . They can also form soft materials, such as liquid crystal and supramolecular gel .
Action Environment
The action, efficacy, and stability of 1,3-Diiodotetrafluorobenzene can be influenced by environmental factors. For instance, the local molecular environment created by 1,3-Diiodotetrafluorobenzene in co-crystals can modulate phosphorescent behaviors
Safety and Hazards
1,3-Diiodotetrafluorobenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Direcciones Futuras
The ongoing progress in the study of halogen bonding and its positive impact on crystal engineering is inseparably linked with diiodotetrafluorobenzenes (DITFBs). They are favored due to their remarkable chemical and thermal stability, inert nature, solubility in organic solvents, highly polarized iodine atoms, and commercial availability .
Propiedades
IUPAC Name |
1,2,3,5-tetrafluoro-4,6-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4I2/c7-1-2(8)5(11)4(10)6(12)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJBAXUUZIEJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)F)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiodotetrafluorobenzene | |
CAS RN |
67815-57-0 | |
| Record name | 1,3-Diiodotetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3-Diiodotetrafluorobenzene a good candidate for halogen bonding?
A: 1,3-DITFB possesses two iodine atoms, which are highly polarizable halogens. These iodine atoms act as electrophilic regions, termed sigma-holes, and can interact attractively with electron-rich species, such as nitrogen-containing molecules, through a non-covalent interaction known as a halogen bond [, ].
Q2: How does the structure of 1,3-DITFB influence its crystal packing compared to its isomer, 1,4-diiodotetrafluorobenzene?
A: While both 1,3-DITFB and its isomer, 1,4-diiodotetrafluorobenzene, can act as halogen bond donors, their differing molecular geometries lead to distinct crystal packing arrangements. 1,3-DITFB, with its bent structure, exhibits different abilities to form close-packed structures compared to the linear 1,4-diiodotetrafluorobenzene []. These differences can influence the stoichiometric compositions and supramolecular architectures of the resulting cocrystals.
Q3: Are there examples of 1,3-DITFB forming halogen bonds with various acceptors?
A: Yes, studies have shown 1,3-DITFB forming halogen bonds with a range of acceptors. These include nitrogen-containing molecules like 4,4′,6,6′-tetramethyl-2,2′-bipyrimidine, 1,2,4,5-tetra(3-pyridyl)benzene, and 1,2,4,5-tetra(4-pyridyl)benzene []. Additionally, 1,3-DITFB can engage in halogen bonding with chloride ligands in metal complexes, forming metal-organic cocrystals [].
Q4: Have any particularly strong halogen bonds been observed with 1,3-DITFB?
A: Research indicates that 1,3-DITFB can form remarkably short halogen bonds. For instance, in a complex with 4-(N,N-dimethylamino)pyridine (DMAP), 1,3-DITFB exhibits one of the shortest halogen bonds recorded for fluorinated iodoarenes [].
Q5: Can computational chemistry methods be applied to understand halogen bonding in 1,3-DITFB systems?
A: Absolutely. Density functional theory (DFT) calculations have been employed to study the non-covalent interactions involving 1,3-DITFB, including halogen bonding and π···π stacking interactions [, ]. These calculations provide valuable insights into the nature and strength of these interactions and aid in predicting the formation and stability of cocrystals.
Q6: Has 1,3-DITFB been used to investigate the halogen bonding ability of less conventional acceptors?
A: Yes, 1,3-DITFB has been employed to study the halogen bonding proclivity of the sp3 hybridized sulfur atom. While cocrystal formation was not observed in all combinations with tetrahydro-4H-thiopyran-4-one and its derivatives, the targeted I···S halogen bonding motif was frequently present in the resulting structures []. This research highlights the potential of 1,3-DITFB in expanding our understanding of halogen bonding with diverse acceptor atoms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




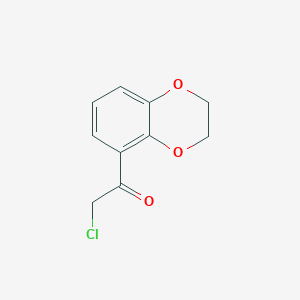
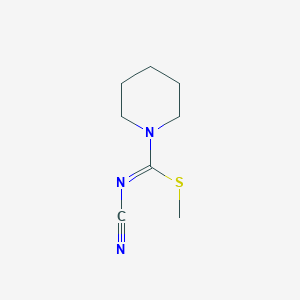
![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
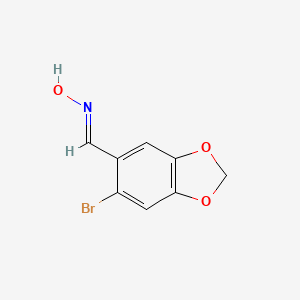



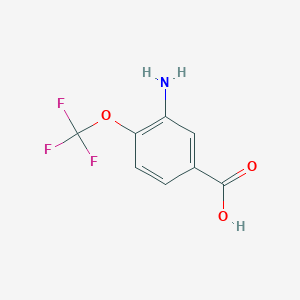

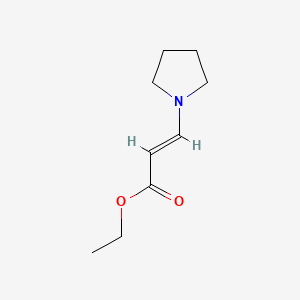
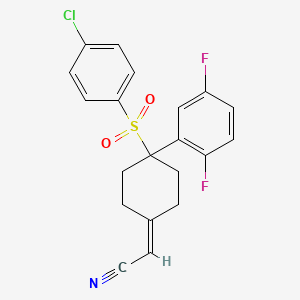

![7-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B3037894.png)